Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)
Overview
Description
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a compound with the molecular formula C36H49ClNPPd. It is also known by its synonyms, which include bis (1-adamantyl)-butylphosphane; chloropalladium (1+); 2-phenylaniline . The molecular weight of this compound is 668.6 g/mol .
Chemical Reactions Analysis
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a catalyst suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
Physical And Chemical Properties Analysis
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a pale-yellow to yellow-brown solid . The compound has a topological polar surface area of 26 Ų .
Scientific Research Applications
Synthesis and Reactivity
The complex has been synthesized and characterized, revealing its potential for stabilizing through agostic interactions. Notably, it has been shown to react with various nucleophiles, demonstrating its intermediacy in palladium-catalyzed cross-coupling reactions. These reactions include the formation of arylamine, ethers, biaryl, and stilbene, highlighting its versatility in organic synthesis (Stambuli, Bühl, & Hartwig, 2002).
Structural Characteristics
The structural properties of related arylpalladium(II) bromide complexes with di-1-adamantyl-n-butylphosphine have been investigated. These studies, including NMR and X-ray diffraction, reveal the unique conformation and arrangement of ligands in these complexes, contributing to a deeper understanding of their chemical behavior (Sergeev, Zapf, Spannenberg, & Beller, 2008).
Catalytic Applications
The complex has demonstrated significant efficiency in carbonylation reactions of aryl and heteroaryl bromides, offering high yields at low catalyst loadings. This showcases its utility in the formation of various benzoic acid derivatives, an essential process in organic and medicinal chemistry (Neumann et al., 2006).
Reductive Carbonylation
In reductive carbonylation of aryl and vinyl halides, this palladium complex proves to be highly efficient. It facilitates the formation of aromatic aldehydes and α,β-unsaturated aldehydes with good yield and selectivity, underlining its potential in fine chemical synthesis (Brennfuehrer et al., 2007).
Arylation of Heterocycles
The complex is effective in the arylation of electron-rich heterocycles, demonstrating its utility in the synthesis of complex organic compounds like phenylisobutylthiazole. Such reactions are critical in developing pharmaceuticals and agrochemicals (Lazareva, Chiong, & Daugulis, 2009).
Catalyst Development
The palladium complex with this ligand has been used to improve the yields in the catalytic amination of aryl chlorides. This improvement is especially notable in coupling reactions with hindered amines and congested aryl chlorides, which are challenging substrates in catalysis (Ehrentraut, Zapf, & Beller, 2002).
properties
IUPAC Name |
bis(1-adamantyl)-butylphosphane;chloropalladium(1+);2-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P.C12H10N.ClH.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKJIULTPCUPFN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49ClNPPd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) | |
CAS RN |
1375477-29-4 | |
Record name | 1375477-29-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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